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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzaldehyde

Cat. No.: B011629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Methyl-6-nitrobenzaldehyde
and its isomers. The following sections present a summary of their key spectroscopic data,

detailed experimental protocols for acquiring such data, and a visual representation of the

analytical workflow. This information is crucial for the unambiguous identification and

characterization of these isomers in various research and development settings, including

pharmaceutical synthesis and quality control.

Spectroscopic Data Summary
The isomers of 2-Methyl-6-nitrobenzaldehyde, while sharing the same molecular formula

(C₈H₇NO₃) and molecular weight (165.15 g/mol ), exhibit distinct spectroscopic properties due

to the different substitution patterns on the benzene ring.[1][2] A direct comparison of their

experimental spectroscopic data is essential for accurate identification.

Due to the limited availability of comprehensive experimental data for all isomers, this guide

presents a combination of experimental and predicted data for comparison. The following table

summarizes the available spectroscopic data for 2-Methyl-6-nitrobenzaldehyde and two of its

isomers.
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Spectroscopic
Technique

2-Methyl-6-
nitrobenzaldehyde

4-Methyl-2-
nitrobenzaldehyde

3-Nitro-4-
methylbenzaldehyd
e

Infrared (IR)

Spectroscopy (cm⁻¹)

Data not available in

search results.

Expected peaks: C=O

stretch (~1700), Ar-

NO₂ symmetric stretch

(~1350), Ar-NO₂

asymmetric stretch

(~1530), C-H aromatic

stretch (>3000), C-H

aliphatic stretch

(<3000).

Data not available in

search results.

Expected peaks: C=O

stretch (~1700), Ar-

NO₂ symmetric stretch

(~1350), Ar-NO₂

asymmetric stretch

(~1530), C-H aromatic

stretch (>3000), C-H

aliphatic stretch

(<3000).

Major peaks observed

at approximately:

3100 (Ar C-H), 2850

(Aldehyde C-H), 1700

(C=O), 1600, 1480

(C=C), 1530 (Ar-NO₂

asymm), 1350 (Ar-

NO₂ symm), 900, 820,

740 (C-H bend).[3]

¹H NMR Spectroscopy

(ppm)

Data not available in

search results.

Data not available in

search results.

Data not available in

search results.

¹³C NMR

Spectroscopy (ppm)

Data not available in

search results.

Data not available in

search results.

Data not available in

search results.

Mass Spectrometry

(m/z)

Predicted [M+H]⁺:

166.0499[4]

Predicted [M+H]⁺:

166.0499[5]

Data not available in

search results.

Spectroscopic Interpretation
The structural differences between the isomers lead to predictable variations in their spectra:

Infrared (IR) Spectroscopy: The position of the C=O stretching vibration can be influenced by

the electronic effects of the substituents. The nitro group is strongly electron-withdrawing,

and its position relative to the aldehyde and methyl groups will affect the bond strength and,

consequently, the absorption frequency. The out-of-plane C-H bending vibrations in the

fingerprint region (below 1000 cm⁻¹) are highly characteristic of the substitution pattern on

the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic

protons are highly dependent on the positions of the methyl, nitro, and aldehyde groups. The
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electron-withdrawing nitro group will deshield nearby protons, shifting their signals downfield,

while the electron-donating methyl group will cause an upfield shift. The coupling patterns

(splitting) of the aromatic protons will also be unique for each isomer, providing definitive

structural information.

Mass Spectrometry: While the molecular ion peak will be the same for all isomers, their

fragmentation patterns upon ionization can differ. The positions of the methyl and nitro

groups will influence the stability of the resulting fragments, leading to variations in the

relative abundances of fragment ions.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small

amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg)

to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic

press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of

solid or liquid samples.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is

recorded. The sample is then placed in the beam path, and the spectrum is acquired. The

typical spectral range is 4000-400 cm⁻¹.

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify

characteristic functional groups such as carbonyl (C=O), nitro (NO₂), aromatic C-H, and

aliphatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), is added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, proton-

decoupled spectra are typically obtained to simplify the spectrum to single lines for each

unique carbon atom.

Data Analysis: The chemical shifts (δ), signal multiplicities (splitting patterns), and integration

values (for ¹H NMR) are analyzed to deduce the structure of the molecule. 2D NMR

techniques like COSY and HSQC can be used for more complex structures to establish

connectivity between protons and carbons.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, including direct infusion, or coupled with a separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) for

GC-MS or Electrospray Ionization (ESI) for LC-MS.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The resulting mass spectrum shows the molecular ion peak, which

corresponds to the molecular weight of the compound, and various fragment ion peaks. The

fragmentation pattern can provide valuable structural information.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and

comparison of 2-Methyl-6-nitrobenzaldehyde isomers.

Isomer Synthesis / Isolation

Spectroscopic Analysis

Data Interpretation

Comparative Analysis

2-Methyl-6-nitrobenzaldehyde

IR SpectroscopyNMR Spectroscopy (1H, 13C) Mass Spectrometry

4-Methyl-2-nitrobenzaldehyde Other Isomers

Functional Group IDStructural Elucidation MW & Fragmentation

Comparison of Spectroscopic Data

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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